molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

Cat. No. B1266817
CAS RN: 247-92-7
M. Wt: 175.21 g/mol
InChI Key: BGFURDBGMRKOTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Triazolo[3,4-b]benzothiazole and its derivatives is pivotal in the exploration of its therapeutic potential. Various synthetic strategies have been developed, focusing on the versatility of the benzothiazole moiety as a ligand for biomolecules, thereby facilitating the creation of chemical libraries aimed at discovering new chemical entities (Kamal, Ali Hussaini, & Malik, 2015). The structural simplicity and ease of synthesis of the benzothiazole nucleus provide a solid foundation for further chemical modifications and optimizations.

Scientific Research Applications

Antifungal Applications

1,2,4-Triazolo[3,4-b]benzothiazole derivatives have shown significant promise as antifungal agents. A study by Kukreja et al. (2016) synthesized novel fluorinated derivatives, demonstrating potent antifungal properties against various phytopathogenic fungi. These compounds showed fungitoxicity with EC50 values as low as 0.24 mmoles/L, comparable to or better than standard treatments (Kukreja, Sidhu, & Sharma, 2016).

Anticonvulsant Activity

Research by Liu et al. (2014) on 7‐alkoxy[1,2,4]triazolo[3,4‐b]benzothiazol‐3(2H)‐ones revealed that certain derivatives showed high anticonvulsant activity. Particularly, compounds such as 7‐propoxy and 7‐butoxy derivatives were effective against maximal electroshock (MES)-induced tonic extension, indicating potential for use in treating seizures (Liu, Deng, Wang, & Quan, 2014).

Novel Synthesis and Reactions

The work of Kapratwar et al. (2005) focused on novel synthesis methods and ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole. This study is crucial for understanding the chemical properties and potential manipulation of this compound for various applications (Kapratwar, Baheti, & Kuberkar, 2005).

Antimicrobial Properties

Gilani et al. (2011) synthesized novel derivatives of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole, showcasing moderate to good antimicrobial properties against various bacterial and fungal strains. This indicates the compound's potential in developing new antimicrobial agents (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).

PARP Enzyme Inhibition

In 2022, Murthy et al. reported the use of [1,2,4]triazolo[3,4-b]benzothiazole as an inhibitor scaffold for human poly- and mono-ADP-ribosylating enzymes. This finding is significant for drug development targeting specific enzymes (Murthy et al., 2022).

Fungicide Application

Tricyclazole, a derivative of 1,2,4-triazolo[3,4-b]benzothiazole, has been used as a fungicide for controlling Pyricularia oryzae on rice. Peterson (1990) discussed its systemic action in rice and its protective activity against fungal infection (Peterson, 1990).

Future Directions

The “1,2,4-Triazolo[3,4-b]benzothiazole” scaffold demonstrates potential for future drug development efforts toward selective inhibitors against specific enzymes . The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has also been analyzed, which have profound importance in drug design, discovery, and development .

properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[3,4-b]benzothiazole

CAS RN

247-92-7
Record name NSC79001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
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Synthesis routes and methods I

Procedure details

2-Hydrazinobenzothiazole (125 grams; 0.76 mole), ethyl orthoformate (112.4 grams, 0.76 mole), and 2 liters of xylene were heated together with stirring in a three-necked 5-liter flask. An 8-inch column with a condenser was placed in one neck. The reaction was heated to 105° C. and soon all the solid had gone into solution and the solution turned red. Ethanol began to distill from the reaction and about 125 milliliters of it was collected before the reaction was stopped and allowed to cool to room temperature. The yellow precipitate was collected and triturated with diethyl ether. The s-triazolo(3,4-b)benzothiazole product thus obtained was recrystallized from chloroform, m.p. 174.5°-7° C.
Quantity
125 g
Type
reactant
Reaction Step One
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ethyl orthoformate
Quantity
112.4 g
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reactant
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2 L
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
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30 mmol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
S Murthy, MG Nizi, MM Maksimainen… - Journal of Medicinal …, 2023 - ACS Publications
We report [1,2,4]triazolo[3,4-b]benzothiazole (TBT) as a new inhibitor scaffold, which competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating …
Number of citations: 2 pubs.acs.org
A Ahmadi, B Nahri-Niknafs - Journal of Applied Chemical Research, 2014 - jacr.karaj.iau.ir
In this study an improved process for the production of 5-Methyl-1,2,4-triazolo(3,4-b) benzothiazole fungicide (IV) is described. Firstly, (2-methylphenyl) thiourea (I), 2-amino- 4-…
Number of citations: 2 jacr.karaj.iau.ir
HS Dong, B Quan, EF Chai, XR Mao - Journal of molecular structure, 2002 - Elsevier
Novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline to 5 with various aromatic carbonic acids. The yielded product 6a–e were …
Number of citations: 15 www.sciencedirect.com
S Kukreja, A Sidhu, VK Sharma - Research on Chemical Intermediates, 2016 - Springer
A novel series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles was synthesized by fusion of proven antifungal lead 1,2,4-triazole with flourinated benzothiazole nucleus exploiting lead …
Number of citations: 17 link.springer.com
SB Kapratwar, KG Baheti, SV Kuberkar - 2005 - nopr.niscpr.res.in
3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole 2 is prepared by heating 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one 1 with hydrazine hydrate. This transformation takes place …
Number of citations: 4 nopr.niscpr.res.in
TM Bhagat, SK Deshmukh… - Journal of Heterocyclic …, 2012 - Wiley Online Library
4‐Methyl acetanilide (1) on treatment with bromine in acetic acid, followed by hydrolysis with dilute HCl/NaOH solution, yielded 2‐bromo‐4‐methyl aniline (2), which on treatment with …
Number of citations: 6 onlinelibrary.wiley.com
M Yao, Y An, J Yan, X Tian, S Wei - Chinese Journal of Organic …, 2013 - sioc-journal.cn
Twenty-one new derivatives have been synthesized using 3-substituted-4-amino-5-mercapto-1, 2, 4-triazale and pyrazole carboxylic acid as the staring materials. The structures of the …
Number of citations: 6 sioc-journal.cn
D Schollmeyer, H Detert - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C20H21N3OS, was prepared by Huisgen reaction of 5-(4-hexyloxyphenyl)tetrazole and chlorobenzothiazole. The essentially planar benzothiazolotriazole …
Number of citations: 1 scripts.iucr.org
HS Dong, JY Zhang, YB Tang… - Journal of the Chinese …, 2001 - Wiley Online Library
New 7‐Methyl‐3‐substituted‐1,2,4‐triazolo[3,4‐b]benzothiazoles were synthesized from p‐methylaniline to 5 with various aromatic carbonic acids. The yielded product 6a‐j was …
Number of citations: 11 onlinelibrary.wiley.com
SB Kapratwar, KG Baheti, SV Kuberkar - INDIAN JOURNAL OF …, 2004 - hero.epa.gov
3-Hydrazino 1, 2, 4-triazolo (3, 4-b) benzothiazole 1 on heating with methyl chloroformate, acetic anhydride and benzoyl chloride separately afforded 3-(N-carbomethoxy) hydrazino 2, 3-…
Number of citations: 3 hero.epa.gov

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